N-(1H-indol-4-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide
Description
N-(1H-Indol-4-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide is a bis-indole acetamide derivative characterized by two indole moieties: one substituted at position 4 via the acetamide nitrogen and the other at position 1 with a 5-methoxy group. The methoxy group at position 5 likely enhances lipophilicity and influences electronic properties, while the indole-4-yl acetamide linker provides a scaffold for functionalization .
Properties
Molecular Formula |
C19H17N3O2 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-(1H-indol-4-yl)-2-(5-methoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C19H17N3O2/c1-24-14-5-6-18-13(11-14)8-10-22(18)12-19(23)21-17-4-2-3-16-15(17)7-9-20-16/h2-11,20H,12H2,1H3,(H,21,23) |
InChI Key |
OEMCYDNPXOUMJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=CC=CC4=C3C=CN4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-4-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide typically involves the reaction of 1H-indole-4-carboxylic acid with 5-methoxy-1H-indole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-4-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole rings, facilitated by reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups onto the indole rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Could be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(1H-indol-4-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide would depend on its specific biological activity. Generally, indole derivatives can interact with various molecular targets, such as enzymes or receptors, and modulate biological pathways. The exact mechanism would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(1H-indol-4-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide with key analogs, focusing on structural variations, synthetic yields, physicochemical properties, and biological activities.
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Differences
Substituent Effects on Bioactivity :
- Halogenation (e.g., 10j , 10k ): Chloro and fluoro groups in enhance anticancer activity by increasing electrophilicity and target binding affinity .
- Adamantane (): Bulky adamantane substituents improve metabolic stability and membrane permeability, critical for CNS-targeting agents .
- Sulfonamide vs. Acetamide ( vs. Target): Sulfonamide derivatives (e.g., 33 ) exhibit higher solubility due to hydrogen-bonding capacity, whereas acetamide-linked compounds may prioritize lipophilicity .
Electronic and Steric Modifications: Methoxy vs. Nitro Groups (Target vs. Heterocyclic Additions (): Triazole and thiadiazole moieties (e.g., 5, 6) introduce hydrogen-bonding sites and modulate antioxidant properties .
Synthetic Challenges :
- Lower yields in halogenated analogs (e.g., 10j : 8%) reflect steric hindrance during coupling reactions, whereas adamantane derivatives (e.g., 5a–y ) achieve higher yields (up to 17%) via optimized Li-based synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
